Cas no 609-89-2 (2,4-Dichloro-6-nitrophenol)

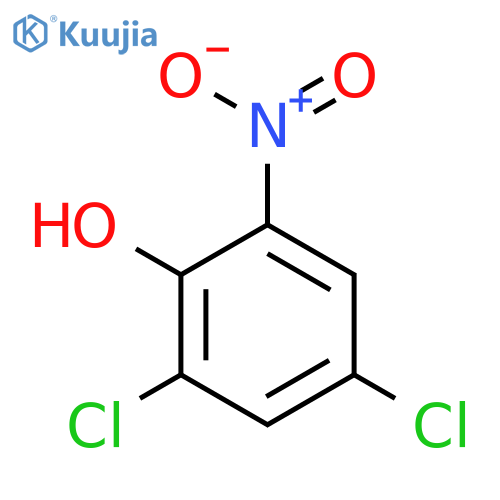

2,4-Dichloro-6-nitrophenol structure

商品名:2,4-Dichloro-6-nitrophenol

2,4-Dichloro-6-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-6-nitrophenol

- 4,6-Dichloro-2-nitrophenol

- 2,4,5-TRIFLUOROBENZOICACID METHYL ESTER

- 2,4-Dichlor-6-nitrofenol

- 2,4-Dichlor-6-nitro-phenol

- 2,4-dichloro-6-nitro-phenol

- 2,4-Dichloro-6-nitrophenol1000µg

- 2-nitro-4,6-dichlorophenol

- 4.6-Dichlor-2-nitro-1-hydroxy-benzol

- 6-nitro-2,4-dichlorophenol

- EINECS 210-202-2

- Phenol,2,4-dichloro-6-nitro

- NSC 38660

- NSC 39606

- AI3-14929

- 609-89-2

- SCHEMBL310420

- NSC38660

- InChI=1/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10

- 2,4-Dichlor-6-nitrofenol [Czech]

- W-105216

- DTXSID00209738

- AKOS009096739

- Phenol,4-dichloro-6-nitro-

- 2,4-Dichlor-6-nitrofenol [Czech]

- MFCD00007101

- AC-22894

- 2,4-Dichloro-6-nitrophenol, purum, >=98.0% (HPLC)

- AMY14379

- NS00034518

- NSC-38660

- WLN: WNR BQ CG EG

- D83810

- CS-0157715

- A23842

- SY116581

- Phenol, 2,4-dichloro-6-nitro-

- FT-0654658

- BRN 2050081

- 4-06-00-01358 (Beilstein Handbook Reference)

- Phenol, 2,4dichloro6nitro

- 2,4-DC6NP

- STL301727

- DB-025770

- DTXCID50132229

- 2,4Dichlor6nitrofenol

- 210-202-2

-

- MDL: MFCD00007101

- インチ: 1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

- InChIKey: LYPMXMBQPXPNIQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 206.94900

- どういたいしつりょう: 206.948998

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 66

じっけんとくせい

- 色と性状: 白米粉末

- 密度みつど: 1.5643 (rough estimate)

- ゆうかいてん: 118-120 °C (lit.)

- ふってん: 243

- フラッシュポイント: 100

- 屈折率: 1.6390 (estimate)

- PSA: 66.05000

- LogP: 3.13040

- ようかいせい: 未確定

2,4-Dichloro-6-nitrophenol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26-S36/37/39-S28

- 福カードFコード:4.5

- RTECS番号:SL0350000

-

危険物標識:

- 危険レベル:4.1

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:4.1

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:4.1

- 包装等級:III

- リスク用語:R20/21/22; R41

2,4-Dichloro-6-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,4-Dichloro-6-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B426413-5g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 5g |

$ 69.00 | 2023-09-08 | ||

| Ambeed | A155664-5g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 98% | 5g |

$10.0 | 2025-02-26 | |

| abcr | AB238110-5g |

2,4-Dichloro-6-nitrophenol; . |

609-89-2 | 5g |

€101.40 | 2025-03-19 | ||

| Chemenu | CM343535-25g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 95%+ | 25g |

$79 | 2022-06-10 | |

| Ambeed | A155664-1g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 98% | 1g |

$5.0 | 2025-02-26 | |

| Ambeed | A155664-100g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 98% | 100g |

$135.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PV989-1g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 98% | 1g |

45.0CNY | 2021-07-14 | |

| Fluorochem | 214769-25g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 95% | 25g |

£53.00 | 2022-02-28 | |

| abcr | AB238110-25 g |

2,4-Dichloro-6-nitrophenol |

609-89-2 | 25g |

€136.30 | 2023-04-27 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225436-25G |

2,4-Dichloro-6-nitrophenol |

609-89-2 | ≥95% | 25G |

¥597.66 | 2022-02-24 |

2,4-Dichloro-6-nitrophenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:609-89-2)2,4-二氯-6-硝基苯酚

注文番号:LE5688795

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

2,4-Dichloro-6-nitrophenol 関連文献

-

1. The chemistry of plant-growth regulators. Part I. 2 : 4-Dichloro-6-hydroxyphenoxyacetic acid and related compoundsG. W. K. Cavill,D. L. Ford J. Chem. Soc. 1954 565

-

2. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051

-

Leslie George Groves,Eustace Ebenezer Turner,Gladys Irene Sharp J. Chem. Soc. 1929 512

-

4. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051

-

5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75

609-89-2 (2,4-Dichloro-6-nitrophenol) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:609-89-2)2,4-Dichloro-6-nitrophenol

清らかである:99%

はかる:500g

価格 ($):475.0

atkchemica

(CAS:609-89-2)2,4-Dichloro-6-nitrophenol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ